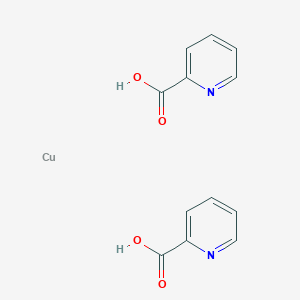

copper;pyridine-2-carboxylic acid

Description

Copper;pyridine-2-carboxylic acid (Cu-PCA) is a coordination complex formed by the interaction of copper ions with pyridine-2-carboxylic acid (picolinic acid). The ligand binds via a bidentate mode, coordinating through the pyridyl nitrogen and carboxylate oxygen atoms, forming a stable five-membered chelate ring . This complex exhibits a 1D polymeric structure in its crystalline form, as demonstrated by X-ray crystallography, with the formula {[Cu(2-pic)₂]·2H₂O}ₙ (2-pic = pyridine-2-carboxylate) . Cu-PCA is notable for its photocatalytic activity, structural stability, and role in biological systems, making it a subject of interest in materials science and biochemistry .

Properties

Molecular Formula |

C12H10CuN2O4 |

|---|---|

Molecular Weight |

309.76 g/mol |

IUPAC Name |

copper;pyridine-2-carboxylic acid |

InChI |

InChI=1S/2C6H5NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9); |

InChI Key |

HSLXSZISQMKXDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Cu] |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Grinding : Copper acetate monohydrate and 2-picolinic acid are mixed in an agate mortar and ground at room temperature for 4 hours. Acetic acid is released as a byproduct, detected by pH paper.

-

Recrystallization : The resulting blue powder is dissolved in water, filtered, and concentrated. Crystals form after 15 days at room temperature.

Structural Features:

-

Coordination Geometry : Cu(II) adopts an elongated octahedral geometry, coordinated by two pyridine nitrogen atoms and four carboxylate oxygen atoms from four picolinate ligands.

-

Thermal Stability : Dehydration occurs at 75–135°C (loss of 10.04% mass), followed by ligand pyrolysis at 364°C, yielding CuO as residue.

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio | Cu:pic = 1:2 | |

| Reaction Time | 4 hours (grinding) | |

| Yield | 93.6–96.14% | |

| Final Product | Blue crystalline powder |

Aqueous Solution Synthesis

Industrial-scale production employs copper sulfate pentahydrate and 2-picolinic acid in controlled pH and temperature conditions.

Process Overview:

Optimization Insights:

-

Temperature Sensitivity : Reactions below 90°C reduce yield, while temperatures above 98°C risk copper oxide formation.

-

pH Control : Acidic conditions (pH <6) lower yield, while alkaline conditions (pH >7) promote hydroxide byproducts.

| Reactor Size | 2-Picolinic Acid (kg) | CuSO₄·5H₂O (kg) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1000L | 123.5 | 125 | 2.5 | 94.11 |

| 2000L | 247 | 250 | 1.7 | 94.31 |

| 4000L | 494 | 500 | 3 | 94.07 |

Data adapted from industrial protocols.

Hydrothermal Synthesis

Hydrothermal methods are employed for coordination polymers, leveraging controlled pressure and temperature.

Protocol Example:

-

Reactant Mixture : Copper chloride dihydrate, trimesic acid, and 1,4-bis(3-pyridyl)-2,3-diaza-1,3-butadiene are mixed in water.

-

Heating : Reacted at 160°C for 60 hours in a Teflon-lined autoclave.

-

Product Isolation : Dark-red crystals of [Cu(pic)₂]·BTC (BTC = benzene-1,3,5-tricarboxylic acid) are filtered and dried.

Structural Outcomes:

-

Coordination Mode : Cu(II) forms a distorted tetragonal-bipyramidal geometry with bidentate N,O-chelated picolinate ligands.

-

Network Formation : Hydrogen bonds and weak Cu⋯O interactions create 3D frameworks.

| Component | Role | Source |

|---|---|---|

| Copper Salt | CuCl₂·2H₂O | |

| Ligand | Trimesic acid, 2-bpdb | |

| Temperature | 160°C | |

| Reaction Time | 60 hours |

Recrystallization from N-Donor Solvents

Recrystallization in pyridine derivatives replaces coordinated water molecules with stronger field ligands.

Case Study: [Cu(6-OHpic)₂(3-pic)₂]

-

Initial Complex : [Cu(6-OHpic)₂(H₂O)₂] is synthesized via copper sulfate and 6-hydroxypicolinic acid in acidic aqueous solution (pH 1).

-

Ligand Exchange : Dissolved in 3-picoline; water molecules are replaced by 3-picoline, forming an octahedral complex.

-

Thermal Behavior :

| Ligand Exchange | Conditions | Yield | Source |

|---|---|---|---|

| 3-Picoline Replacement | Dissolution in 3-picoline | 78% | |

| Pyridine Replacement | Recrystallization from pyridine | 75% |

Catalytic Applications and Mechanistic Insights

Copper;pyridine-2-carboxylic acid complexes demonstrate catalytic efficiency in click chemistry, such as Huisgen 1,3-dipolar cycloadditions.

Example: 1D Coordination Polymer CP1

-

Synthesis : Hydrothermal reaction of 2-picolinic acid, copper acetate, and linkers (e.g., benzene-1,3,5-tricarboxylic acid).

-

Catalytic Activity :

| Reaction Type | Conditions | Yield (%) | Source |

|---|---|---|---|

| 1,4-Disubstituted Triazoles | EG/H₂O, 2 mol% CP1 | >90 | |

| Multicomponent Click | Benzyl bromide, Na azide, phenylacetylene | 85 |

Thermal and Structural Stability

Thermogravimetric analysis (TGA) and X-ray diffraction reveal critical stability parameters:

Chemical Reactions Analysis

Types of Reactions

Copper;pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where the copper ion changes its oxidation state.

Reduction: Reduction reactions can also occur, involving the gain of electrons by the copper ion.

Substitution: The compound can undergo substitution reactions, where ligands around the copper ion are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(III) complexes, while reduction reactions may yield copper(I) complexes .

Scientific Research Applications

Chemical Applications

1.1 Catalysis in Organic Reactions

Copper; pyridine-2-carboxylic acid serves as an effective catalyst in several organic reactions. It has been utilized in:

- Addition Reactions : The compound facilitates the addition of terminal alkynes to imines, yielding substituted propargylamines. This reaction showcases the compound's ability to enhance reaction rates and selectivity under mild conditions.

- Multi-Component Reactions : Recent studies have reported its use in synthesizing pyrazolo[3,4-b]quinolinones through multi-component reactions, demonstrating rapid reaction times and high yields without the need for metal salts .

1.2 Coordination Chemistry

The compound acts as a bidentate ligand, coordinating with metal ions to form stable complexes. This property is crucial for:

- Metal-Organic Frameworks (MOFs) : Copper; pyridine-2-carboxylic acid is involved in the synthesis of MOFs, which have applications in gas storage and separation technologies due to their high surface area and tunable porosity.

Biological Applications

2.1 Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of copper; pyridine-2-carboxylic acid against various pathogens:

- Bacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its mechanism involves disrupting cellular processes through copper ion release .

- Fungal Activity : Studies have also demonstrated its antifungal properties against pathogens like Candida albicans, indicating its potential as a therapeutic agent in treating infections .

2.2 Antitumor Activity

Copper complexes with pyridine-2-carboxylic acid have been investigated for their antitumor properties:

- Mechanism of Action : The compound can induce apoptosis in cancer cells through redox cycling, generating reactive oxygen species that damage cellular components, including DNA. In vitro studies have shown significant cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Industrial Applications

3.1 Synthesis of Coordination Polymers

The unique coordination chemistry of copper; pyridine-2-carboxylic acid allows it to be used in creating coordination polymers, which are valuable in:

- Catalysis : These polymers can act as catalysts in various chemical processes due to their tunable structures and active sites.

- Environmental Applications : Coordination polymers derived from this compound have been explored for their ability to adsorb pollutants from water, showcasing their potential in environmental remediation efforts.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of copper;pyridine-2-carboxylic acid involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing cellular processes and pathways. The pyridine-2-carboxylic acid ligand helps stabilize the copper ion and enhances its reactivity .

Comparison with Similar Compounds

Table 1: Structural Parameters of Copper-Pyridinecarboxylate Complexes

Key Observations :

- Cu-PCA forms a five-membered chelate ring with shorter Cu–N/O bonds compared to pyridine-3-carboxylate (nicotinate) complexes, enhancing structural rigidity .

- Pyridine-3-carboxylate (nicotinate) complexes adopt a six-membered ring, leading to lower thermal stability but higher solubility in aqueous media .

- Pyridine-2,5-dicarboxylate complexes exhibit extended 3D frameworks stabilized by π–π interactions, suitable for metal-organic framework (MOF) applications .

Physicochemical Properties and Stability

- Thermal Stability : Cu-PCA decomposes at 220°C, outperforming nicotinate (180°C) and isonicotinate (195°C) complexes due to stronger chelation .

- Solubility : Cu-PCA is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF), whereas nicotinate complexes show better aqueous solubility .

- Stability Constants : Log β values for Cu-PCA (log β = 8.2) exceed those of pyridine-3-carboxylate (log β = 7.5) and pyridine-4-carboxylate (log β = 7.1), indicating superior metal-ligand stability .

Table 2: Catalytic Performance in Oxidation Reactions

| Catalyst System | Substrate | Turnover Number (TON) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Cu-PCA/H₂O₂ | Alkenes | 1,200 | 92 | |

| Mn-Pyridyl Ligand/H₂O₂ | Alcohols | 800 | 85 | |

| Cu-Nicotinate/H₂O₂ | Alkanes | 600 | 78 |

Key Findings :

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing copper-pyridine-2-carboxylic acid complexes?

- Methodological Answer : Copper complexes with pyridine-2-carboxylic acid (picolinic acid) are typically synthesized via hydrothermal or solvothermal methods. For example, a square-planar [Cu(picolinate)₂] complex can be prepared by reacting Cu(NO₃)₂·3H₂O with pyridine-2-carboxylic acid in aqueous ethanol at 80°C for 24 hours . Key variables include pH (neutral to slightly acidic), temperature, and stoichiometric ratios of metal:ligand (1:2 for mononuclear complexes). Characterization via FTIR (to confirm carboxylate coordination at ~1600 cm⁻¹) and single-crystal XRD (to determine geometry) is critical .

Q. How can spectroscopic techniques distinguish pyridine-2-carboxylic acid isomers in adsorption studies?

- Methodological Answer : Attenuated total reflectance (ATR) IR spectroscopy combined with density functional theory (DFT) calculations can differentiate isomers (e.g., pyridine-2-carboxylic acid vs. nicotinic/isonicotinic acids). For instance, pyridine-2-carboxylic acid shows distinct C=O stretching at 1705 cm⁻¹ and pyridyl N–H bending at 1580 cm⁻¹ when adsorbed on ceria surfaces. Computational modeling (B3LYP/6-311++G** level) further validates vibrational assignments .

Q. What are the common applications of pyridine-2-carboxylic acid in coordination chemistry?

- Methodological Answer : Pyridine-2-carboxylic acid acts as a bidentate ligand, coordinating via the pyridyl nitrogen and carboxylate oxygen. This chelation stabilizes Cu(II) in square-planar geometries, enabling applications in DNA interaction studies (e.g., binding to herring sperm DNA via intercalation, as shown by UV-vis hypochromism and fluorescence quenching) and catalysis (e.g., oxidation reactions with H₂O₂) .

Advanced Research Questions

Q. How does in situ ligand decomposition impact catalytic activity in copper-picolinate systems?

- Methodological Answer : Pyridin-2-yl-based ligands (e.g., bipyridines) may decompose under oxidative conditions (H₂O₂, Mn/Cu catalysts) to form pyridine-2-carboxylic acid. This degradation, confirmed via ¹H NMR, generates the active catalytic species. Researchers must account for this by directly using pyridine-2-carboxylic acid to avoid lag phases and improve H₂O₂ efficiency (1–1.5 equiv. vs. 6–8 equiv. with intact ligands) .

Q. What factors govern the adsorption strength of pyridine-2-carboxylic acid on metal oxides?

- Methodological Answer : Adsorption on ceria is pH-dependent and dominated by outer-sphere coordination. At pH 5.5, pyridine-2-carboxylic acid exhibits stronger adsorption (Langmuir constant K = 1.2 × 10³ M⁻¹) than nicotinic/isonicotinic acids due to the proximity of the protonated pyridyl N and deprotonated carboxylate group. Competitive adsorption studies with EDTA or citrate can further elucidate selectivity .

Q. How to resolve contradictions in thermodynamic vs. kinetic control during complex synthesis?

- Methodological Answer : Conflicting data on product distribution (e.g., mononuclear vs. polynuclear complexes) arise from reaction time and temperature. For example, extended hydrothermal synthesis (72 hours) favors thermodynamically stable polynuclear structures, while shorter durations (24 hours) yield kinetic products like [Cu(picolinate)₂]. Time-resolved XRD or in situ Raman spectroscopy can monitor phase transitions .

Data Contradiction Analysis

Q. Why do studies report varying bioactivity for copper-picolinate complexes?

- Analysis : Discrepancies in DNA-binding affinity (e.g., Kₐₚₚ = 10³–10⁴ M⁻¹) stem from experimental conditions. For instance, ionic strength (Na⁺ concentration) modulates electrostatic interactions, while buffer composition (Tris-HCl vs. phosphate) affects complex stability. Standardizing buffer systems and using gel electrophoresis (to visualize DNA cleavage) reduces variability .

Q. How to reconcile conflicting adsorption data for pyridine-2-carboxylic acid isomers?

- Analysis : Structural isomerism (2-, 3-, or 4-carboxyl substitution) alters electronic and steric properties. Pyridine-2-carboxylic acid’s adjacency of N and COO⁻ groups enhances chelation, explaining its stronger adsorption on ceria vs. nicotinic acid. Computational docking simulations (e.g., AutoDock Vina) can predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.